N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-oxo-4H-chromene-3-carboxamide
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Overview
Description
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-oxo-4H-chromene-3-carboxamide is a complex organic compound that features a benzimidazole moiety linked to a chromene structure
Mechanism of Action
Target of Action
Compounds containing the 1h-benzo[d]imidazol-2-yl moiety have been known to target dihydrofolate reductase (dhfr), an important enzyme involved in purine synthesis .
Mode of Action
For instance, compounds with a similar structure have been shown to inhibit the function of DHFR, thereby disrupting purine synthesis .
Biochemical Pathways
Given the potential target of dhfr, it can be inferred that the compound may affect the purine synthesis pathway . This could lead to downstream effects such as disruption of DNA replication and transcription, which are crucial processes for cell survival and proliferation.
Result of Action
Based on the potential inhibition of dhfr and disruption of purine synthesis, it can be inferred that the compound may have antiproliferative effects, potentially making it useful in the treatment of conditions characterized by excessive cell proliferation, such as cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-oxo-4H-chromene-3-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-oxo-4H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new substituents onto the benzimidazole or chromene rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-oxo-4H-chromene-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine: Research has explored its use as an antimicrobial, anticancer, and anti-inflammatory agent, among other therapeutic applications
Industry: The compound’s unique structure and properties make it useful in developing new materials, such as polymers and dyes
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives and chromene-based molecules, such as:
Benzimidazole derivatives: These compounds share the benzimidazole core and exhibit various biological activities, including antimicrobial and anticancer properties
Chromene derivatives: These molecules feature the chromene structure and are known for their antioxidant and anti-inflammatory effects
Uniqueness
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-oxo-4H-chromene-3-carboxamide is unique due to the combination of the benzimidazole and chromene moieties, which may confer synergistic effects and enhance its overall activity.
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-4-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O3/c27-21-15-8-2-6-12-20(15)29-13-16(21)23(28)26-17-9-3-1-7-14(17)22-24-18-10-4-5-11-19(18)25-22/h1-13H,(H,24,25)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVXJTSLNMBFDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=COC5=CC=CC=C5C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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